molecular formula C10H11NO3 B1380727 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 1337839-65-2

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Numéro de catalogue: B1380727
Numéro CAS: 1337839-65-2
Poids moléculaire: 193.2 g/mol
Clé InChI: LUPYOBMQIAPLHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is a derivative of 3,4-dihydro-2H-1-benzopyran .


Synthesis Analysis

A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position was successfully prepared via palladium-mediated cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring, which is a fused ring structure incorporating a benzene ring and a pyran ring .


Chemical Reactions Analysis

The synthesis of this compound involves palladium-mediated cross-coupling reactions . The reaction involves the formation of new bonds and the breaking of old ones, resulting in the formation of the desired product .

Applications De Recherche Scientifique

Synthesis and Derivative Studies

  • Enantiomeric Synthesis and Receptor Interactions : A study by Hammarberg et al. (2000) focused on synthesizing enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans, examining their interactions with the 5-HT1A receptor, and evaluating their intrinsic activity in cellular models (Hammarberg et al., 2000).

  • Formation of Derivatives : Research by Rodríguez et al. (2022) explored the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid and its transformation into other derivatives, showcasing the compound's versatility in chemical synthesis (Rodríguez et al., 2022).

  • Intermediate Synthesis for PD128907 : Jin (2006) described the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, a crucial intermediate for the dopamine D3 receptor agonist PD128907, highlighting its potential in pharmacological applications (Jin, 2006).

  • Peptidomimetic Building Block : Anderluh et al. (2005) reported the synthesis and reactivity of ethyl 8-amino-6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate, a peptidomimetic building block, demonstrating the compound's potential in creating spatially oriented functionalities (Anderluh et al., 2005).

  • Radical Cyclization for Aminochroman Derivatives : Pavé et al. (2003) synthesized enantiomerically pure aminochroman derivatives using radical cyclization, starting from d- or l-serine, which could be significant in developing new chemical entities (Pavé et al., 2003).

  • Potassium Fluoride Promoted Reactions : Bojilova et al. (1992) explored the reaction of 3-acylsubstituted 2H-1-benzopyran-2-ones with acid anhydrides in the presence of potassium fluoride, indicating the compound's reactivity and potential in synthesizing diverse chemical structures (Bojilova et al., 1992).

Structural and Activity Relationship Studies

  • 5-HT1A Receptor Ligands and Anxiolytic Agents : Comoy et al. (1996) investigated 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as ligands for the 5-HT1A receptor, aiming to identify potential anxiolytic agents and studying their structural activity relationships (Comoy et al., 1996).

  • Synthesis and Antihypertensive Activity : Cassidy et al. (1992) described the synthesis of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols and evaluated their antihypertensive activity, demonstrating the compound's potential in therapeutic applications (Cassidy et al., 1992).

  • Structure-Activity Relationship in Anxiolytic Agents : Podona et al. (1994) conducted a study on 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, assessing their structure-activity relationship to identify effective 5-HT1A receptor ligands with potential anxiolytic properties (Podona et al., 1994).

Orientations Futures

The synthesis and study of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, including “3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid”, is a topic of ongoing research . These compounds have shown potential in interacting with serotonin receptors, suggesting possible applications in the development of new drugs .

Analyse Biochimique

Biochemical Properties

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with serotoninergic receptors. Studies have shown that derivatives of this compound exhibit high affinity for 5-HT1A and 5-HT7 receptors . These interactions suggest that this compound may influence neurotransmission and could be explored for potential anxiolytic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to interact with serotonin receptors, which play a crucial role in cell signaling pathways. This interaction can influence gene expression and cellular metabolism, potentially leading to changes in cell function . The compound’s ability to modulate serotoninergic activity suggests it could impact various types of cells, particularly those in the nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors. The compound’s high affinity for 5-HT1A and 5-HT7 receptors indicates that it may act as an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and enzyme activity, further affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, and its effects on cells have been observed to persist over extended periods . Long-term studies indicate that the compound can maintain its activity, suggesting potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit anxiolytic effects without significant adverse reactions . At higher doses, there may be threshold effects leading to toxicity or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and efficacy . The compound’s ability to reach target sites within the body is essential for its therapeutic effectiveness .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name

3-amino-2,4-dihydrochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-10(9(12)13)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPYOBMQIAPLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.